((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid

描述

L-精氨酸琥珀酸是一种非蛋白氨基酸,在尿素循环中起着至关重要的作用。它是瓜氨酸转化为精氨酸过程中的中间产物。 该化合物对肝脏中氨的解毒至关重要,也参与瓜氨酸-一氧化氮循环 .

准备方法

合成路线和反应条件: L-精氨酸琥珀酸可以通过精氨酸琥珀酸合成酶催化的反应,由瓜氨酸和天冬氨酸合成。 反应条件通常涉及生理pH和温度,因为它在细胞内自然发生 .

工业生产方法: L-精氨酸琥珀酸的工业生产通常涉及使用基因工程微生物的发酵工艺。这些微生物被设计为过量生产合成L-精氨酸琥珀酸所需的瓜氨酸和天冬氨酸的酶。 发酵过程之后是纯化步骤,以分离化合物 .

化学反应分析

Enzymatic Transformations

The compound’s L-aspartic acid moiety enables participation in C-N lyase-catalyzed reactions , similar to other aspartate derivatives. EDDS lyase (ethylenediamine-N,N’-disuccinic acid lyase) catalyzes reversible deamination/amination reactions involving β-carboxylate groups, which could apply to this compound’s structural analogs . Key observations:

-

Substrate specificity : The enzyme’s polar active site (rich in Ser, Arg, and Asn residues) facilitates binding of β-carboxylates, suggesting potential catalysis of hydrazone cleavage or transamination .

-

Mechanism : A two-step deamination process involving proton abstraction by Ser280 (general base) and enediolate intermediate stabilization .

Hydrolytic Reactivity

The hydrazone group (-NH-N=CH-) undergoes pH-dependent hydrolysis :

Hydrolysis rates correlate with steric hindrance around the hydrazone bond. Stability under physiological pH (~7.4) suggests potential for intact cellular uptake.

Michael Addition Reactions

The compound’s α,β-unsaturated hydrazone bond participates in asymmetric biocatalytic additions . For example:

-

Argininosuccinate lyase (ASL) catalyzes the addition of L-arginine to fumarate, producing L-argininosuccinate . By analogy, this compound could act as a Michael acceptor in similar enzymatic reactions:

Key parameters for ASL-catalyzed reactions:

Metabolic Interactions

In microbial pathways, the compound may interfere with:

-

Aspartate kinase (Hom3p) : Competes with L-aspartate in phosphorylation to 4-aspartyl phosphate, disrupting threonine/methionine biosynthesis .

-

Homoserine dehydrogenase (Hom6p) : Inhibits l-homoserine production, affecting downstream amino acid synthesis .

Comparative Reactivity Table

科学研究应用

L-精氨酸琥珀酸在科学研究中有多种应用,包括:

作用机制

L-精氨酸琥珀酸主要通过其在尿素循环和瓜氨酸-一氧化氮循环中的作用发挥其作用。在尿素循环中,它被精氨酸琥珀酸裂解酶转化为精氨酸和富马酸。 然后,精氨酸进一步代谢产生尿素,尿素从体内排泄,以及一氧化氮,这是一种参与各种生理过程的信号分子 .

类似化合物:

瓜氨酸: 尿素循环中的中间产物,转化为L-精氨酸琥珀酸。

精氨酸: L-精氨酸琥珀酸水解的产物,也是一氧化氮的前体。

富马酸: L-精氨酸琥珀酸水解的另一种产物,参与柠檬酸循环.

独特性: L-精氨酸琥珀酸因其在尿素循环和瓜氨酸-一氧化氮循环中的双重作用而独一无二。 这种双重功能使其成为解毒氨和产生一氧化氮(一种关键的信号分子)的关键化合物 .

相似化合物的比较

Citrulline: An intermediate in the urea cycle that is converted to L-argininosuccinic acid.

Arginine: A product of L-argininosuccinic acid hydrolysis and a precursor to nitric oxide.

Fumarate: Another product of L-argininosuccinic acid hydrolysis, involved in the citric acid cycle.

Uniqueness: L-argininosuccinic acid is unique due to its dual role in both the urea cycle and the citrulline-nitric oxide cycle. This dual functionality makes it a critical compound for both detoxification of ammonia and the production of nitric oxide, a key signaling molecule .

生物活性

Introduction

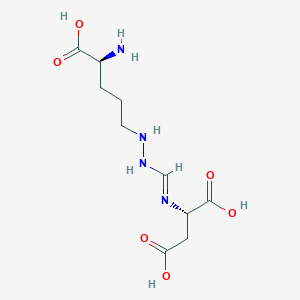

((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid is a derivative of L-aspartic acid, characterized by the presence of a hydrazone linkage. This compound exhibits potential biological activity due to its unique structural features, which may influence various metabolic pathways and interactions within biological systems.

Structural Characteristics

The molecular formula of this compound is C10H18N4O6, with a molecular weight of 290.27 g/mol. The compound consists of:

- Amino groups : Contributing to its potential as a neurotransmitter.

- Carboxylic acid groups : Implicating its role in metabolic processes.

- Hydrazone linkage : Providing unique reactivity that may enhance biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its ability to interact with various enzymes and receptors involved in neurotransmission and metabolic regulation. The following sections explore specific aspects of its biological activity.

Neurotransmitter Role

L-aspartic acid is known to function as a neurotransmitter, and derivatives like this compound may exhibit similar properties. Research indicates that aspartate plays a crucial role in excitatory neurotransmission in the central nervous system, influencing neuronal signaling and plasticity .

Metabolic Pathways

The compound's structure suggests involvement in several metabolic pathways, including:

- Malate–Aspartate Shuttle : This pathway is essential for transferring reducing equivalents across the mitochondrial membrane, impacting energy metabolism and cellular respiration .

- Protein Synthesis : Aspartate is a precursor for several amino acids and plays a role in nucleotide synthesis, crucial for cell proliferation and growth .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| L-Aspartic Acid | Amino and carboxy groups | Neurotransmitter | Naturally occurring |

| Phenylhydrazine | Hydrazine with phenyl group | Antioxidant | Induces hemolytic anemia |

| Amino Acid Hydrazones | Various amino acids linked to hydrazines | Variable | Diverse pharmacological effects |

This table illustrates that while many compounds share structural similarities, the specific combination of functional groups in this compound may confer unique biological properties not found in its analogs.

Case Studies and Research Findings

- Transport Mechanisms : A study on the transport of L-aspartate across the blood-brain barrier (BBB) highlights the importance of l-isomer-selective transporters (ASCT1 and ASCT2). These transporters are crucial for maintaining appropriate levels of aspartate in the brain, which could be relevant for understanding how derivatives like this compound might interact within neurological contexts .

- Role in Cancer Metabolism : Research has suggested that targeting aspartate metabolism could be a strategy for cancer treatment. The potential application of aspartate derivatives in modulating metabolic pathways involved in tumor growth presents an area for further investigation .

- Therapeutic Potential : The compound's structural features may also suggest therapeutic applications in treating neurological disorders where aspartate metabolism is disrupted. Studies focusing on the modulation of neurotransmitter levels could provide insights into new treatment avenues.

属性

CAS 编号 |

2387-71-5 |

|---|---|

分子式 |

C10H18N4O6 |

分子量 |

290.27 g/mol |

IUPAC 名称 |

(2S)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid |

InChI |

InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14)/t5-,6-/m0/s1 |

InChI 键 |

KDZOASGQNOPSCU-WDSKDSINSA-N |

SMILES |

C(CC(C(=O)O)N)CNNC=NC(CC(=O)O)C(=O)O |

手性 SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N[C@@H](CC(=O)O)C(=O)O |

规范 SMILES |

C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |

外观 |

Solid powder |

Key on ui other cas no. |

2387-71-5 |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Acid, Argininosuccinic Argininosuccinic Acid N-(4-Amino-4-carboxybutyl)amidino-L-aspartic Acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。